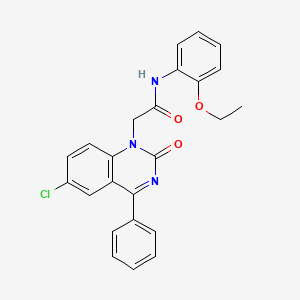

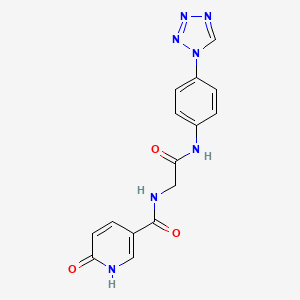

![molecular formula C15H13ClN2O3S B2823171 [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid hydrochloride CAS No. 1052546-59-4](/img/structure/B2823171.png)

[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

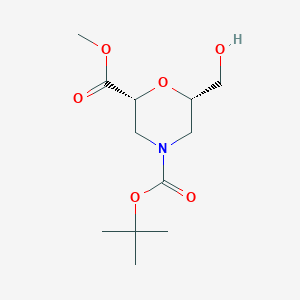

“[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid hydrochloride” is a biochemical used for proteomics research . The molecular formula is C15H12N2O3S•HCl and it has a molecular weight of 336.79 .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C15H12N2O3S•HCl. It contains a thieno[2,3-d]pyrimidin-3(4H)-yl core with a 4-methylphenyl group and an acetic acid group attached .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 336.79 . Other specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources .Applications De Recherche Scientifique

Synthesis and Derivative Development

- Synthesis Techniques : Innovative synthesis techniques have been developed for creating derivatives of thieno[2,3-d]pyrimidin, demonstrating the compound's role as a versatile intermediate for generating a variety of heterocyclic compounds with potential therapeutic applications (Tolkunov et al., 2013).

- Derivative Development : Research has focused on the development of novel derivatives through various chemical reactions, highlighting the compound's utility in producing diverse molecular structures with enhanced biological activities (Liu et al., 2006).

Biological Activities

- Antimicrobial Activity : Some derivatives of thieno[2,3-d]pyrimidin have been synthesized and tested for antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Abdel-rahman et al., 2002).

- Anti-inflammatory and Analgesic Properties : Investigations into thieno[2,3-d]pyrimidine derivatives have shown that some possess significant anti-inflammatory and analgesic activities, comparable to conventional drugs like indomethacin and acetylsalicylic acid, without the associated gastrointestinal side effects (El-Gazzar et al., 2007).

- Aldose Reductase Inhibitory Activity : Research has identified thieno[2,3-d]pyrimidin-1-acetic acid derivatives as potent aldose reductase inhibitors, suggesting their potential in managing complications related to diabetes (Ogawva et al., 1993).

Methodological Advancements

- Green Chemistry Approaches : Efforts to develop environmentally friendly synthetic methods for thieno[2,3-d]pyrimidin derivatives underscore the compound's role in advancing sustainable chemical practices (Lei et al., 2017).

Antioxidant and Anti-cancer Potential

- Antioxidant Activity : Studies on thieno[2,3-d]pyrimidine derivatives have also revealed their significant antioxidant properties, offering potential applications in managing oxidative stress-related conditions (Kotaiah et al., 2012).

- Anticancer and Anti-lipoxygenase Activities : Novel pyrazolopyrimidine derivatives, including those based on the thieno[2,3-d]pyrimidin framework, have shown promising anticancer and anti-5-lipoxygenase activities, indicating their potential in cancer therapy and inflammation control (Rahmouni et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S.ClH/c1-9-2-4-10(5-3-9)11-7-21-14-13(11)15(20)17(8-16-14)6-12(18)19;/h2-5,7-8H,6H2,1H3,(H,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVAXMKONVZYKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

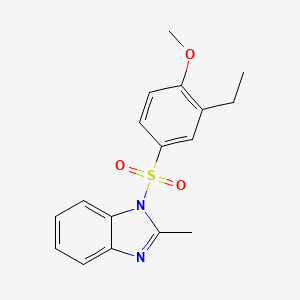

![[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2823093.png)

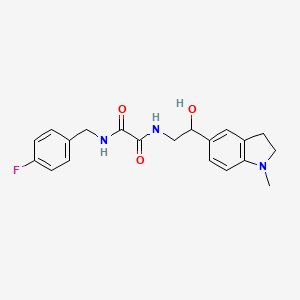

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2823098.png)

![N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2823101.png)

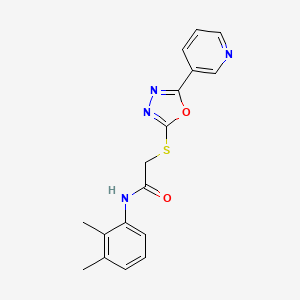

![2-(4-Fluorophenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2823108.png)

![N-(2,4-Dimethoxyphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2823111.png)